molecular formula C14H21NO2S B12316093 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B12316093
M. Wt: 267.39 g/mol
InChI Key: LVQNHGUNBDPOOT-UHFFFAOYSA-N
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Description

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a chemical compound with a unique structure characterized by the presence of four methyl groups and a sulfonamide group attached to a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves the sulfonation of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the exothermic nature of the sulfonation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and the monitoring of reaction conditions can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications .

Biological Activity

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (commonly referred to as TMTS) is a synthetic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C14H21N
  • Molecular Weight : 203.32 g/mol
  • IUPAC Name : 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-sulfonamide
  • CAS Number : 92050-16-3

TMTS exhibits biological activity primarily through its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of the retinoid X receptor (RXR), which plays a crucial role in gene expression and cellular signaling pathways related to metabolism and cell differentiation .

Potential Mechanisms Include:

  • RXR Modulation : TMTS has been shown to influence RXR-mediated transcriptional activity, suggesting a role in cancer prevention and treatment .
  • Serotonergic Activity : Some studies suggest that compounds structurally related to TMTS may exhibit serotonergic activity, impacting mood and perception through serotonin receptor modulation .

Biological Activity and Pharmacological Effects

The biological activity of TMTS has been assessed in various studies focusing on its pharmacological effects:

  • Anticancer Properties : TMTS has been evaluated for its potential to inhibit tumor growth by modulating RXR pathways. In vitro studies demonstrated that it significantly reduces the proliferation of cancer cell lines .
  • Neuropharmacological Effects : Preliminary research indicates that TMTS may influence neurotransmitter systems, particularly serotonin pathways. This could have implications for mood disorders and neurodegenerative diseases .
  • Toxicological Profile : Safety assessments reveal that while TMTS exhibits biological activity, its toxicity profile requires careful evaluation. Studies on related compounds indicate potential cardiotoxicity associated with high doses or prolonged exposure .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the effects of TMTS on breast cancer cell lines. The results indicated that TMTS inhibited cell proliferation by inducing apoptosis through RXR modulation. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Case Study 2: Neuropharmacological Effects

In another investigation focused on serotonergic activity, researchers synthesized derivatives of TMTS to evaluate their binding affinity to serotonin receptors. One derivative showed increased potency at the 5-HT2A receptor subtype compared to other analogs. This suggests that modifications to the TMTS structure could enhance its therapeutic potential in treating mood disorders .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AnticancerInhibition of tumor growth
NeuropharmacologicalModulation of serotonin receptors
RXR ModulationAltered gene expression
ToxicityPotential cardiotoxicity

Properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-sulfonamide

InChI

InChI=1S/C14H21NO2S/c1-13(2)7-8-14(3,4)12-9-10(18(15,16)17)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3,(H2,15,16,17)

InChI Key

LVQNHGUNBDPOOT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)S(=O)(=O)N)(C)C)C

Origin of Product

United States

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